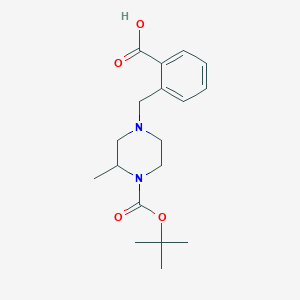
1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a carboxyphenylmethyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the carboxyphenylmethyl and methyl groups. The Boc protecting group is then added to protect the nitrogen atoms during subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The Boc protecting group can be removed through hydrolysis, typically using acidic or basic conditions, to yield the free amine.
Aplicaciones Científicas De Investigación
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules. Its reactivity and stability make it suitable for use in various organic reactions.
Biological Studies: Researchers use the compound to study the effects of piperazine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the carboxyphenylmethyl group can enhance binding affinity and specificity, while the Boc protecting group can be removed to reveal reactive amine groups that can form covalent bonds with target molecules.
Comparación Con Compuestos Similares
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can be compared to other piperazine derivatives, such as:
1-(2-carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but lacks the methyl group, which may affect its reactivity and binding properties.
1-(2-carboxyphenylmethyl)-3-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(2-carboxyphenylmethyl)-3-methyl-4-acetylpiperazine: Contains an acetyl protecting group instead of Boc, which may influence its solubility and reactivity.
The uniqueness of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H26N2O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-19(9-10-20(13)17(23)24-18(2,3)4)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |
Clave InChI |
BHTLXEDHGVUWDS-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
![N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15123844.png)
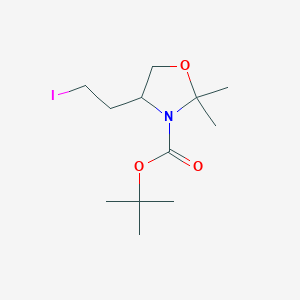
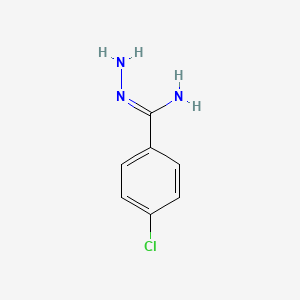
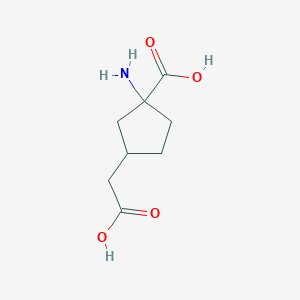
![(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B15123862.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123872.png)
![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)
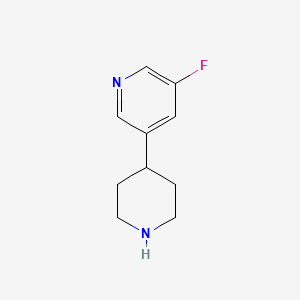
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
